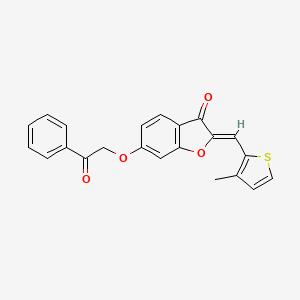
(Z)-2-((3-methylthiophen-2-yl)methylene)-6-(2-oxo-2-phenylethoxy)benzofuran-3(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-2-((3-methylthiophen-2-yl)methylene)-6-(2-oxo-2-phenylethoxy)benzofuran-3(2H)-one is a useful research compound. Its molecular formula is C22H16O4S and its molecular weight is 376.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound (Z)-2-((3-methylthiophen-2-yl)methylene)-6-(2-oxo-2-phenylethoxy)benzofuran-3(2H)-one belongs to a class of benzofuran derivatives, which are known for their diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its cytotoxic effects, mechanisms of action, and potential therapeutic applications.
Biological Activity Overview
Benzofuran derivatives, including the compound , have demonstrated a wide range of biological activities:
- Anticancer Activity : Several studies have indicated that benzofuran derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to this compound have been shown to induce apoptosis in leukemia cells by increasing reactive oxygen species (ROS) levels and activating caspases .
- Antimicrobial Properties : Benzofuran derivatives have also been evaluated for their antimicrobial activity. Some studies report promising results against Mycobacterium tuberculosis and other bacterial strains, suggesting potential use in treating infectious diseases .
- Anti-inflammatory Effects : The compound may possess anti-inflammatory properties, as suggested by its ability to inhibit pro-inflammatory cytokines such as TNF and IL-1 in vitro . This indicates potential therapeutic applications in managing chronic inflammatory conditions.
The biological activities of this compound can be attributed to several mechanisms:
-
Induction of Apoptosis : Studies indicate that this compound can trigger apoptosis through mitochondrial pathways, characterized by increased ROS production and subsequent activation of caspases .
The data shows a significant increase in caspase activity after prolonged exposure, highlighting its pro-apoptotic potential.
Time (h) Caspase 3 Activity (%) Caspase 7 Activity (%) 4 0 0 12 26 27 48 231 231 - Antimicrobial Action : The presence of the benzofuran moiety has been linked to enhanced antibacterial and antifungal activities. The structure-function relationship suggests that modifications at specific positions can significantly influence efficacy .
- Inhibition of Inflammatory Mediators : The compound's ability to suppress NF-kB activity and reduce the production of inflammatory cytokines underscores its potential as an anti-inflammatory agent .
Case Studies and Research Findings
Several studies have explored the biological activities of benzofuran derivatives:
- Cytotoxicity Against Cancer Cells : A study demonstrated that a related benzofuran derivative exhibited selective cytotoxicity against K562 leukemia cells while showing minimal toxicity to normal cells .
- Antimycobacterial Activity : Compounds structurally similar to this compound were tested against M. tuberculosis with promising results, indicating their potential as new antimycobacterial agents .
- Anti-inflammatory Studies : Research highlighted that certain benzofurans significantly reduced levels of inflammatory cytokines in vitro, supporting their use in treating inflammatory diseases .
Propriétés
IUPAC Name |
(2Z)-2-[(3-methylthiophen-2-yl)methylidene]-6-phenacyloxy-1-benzofuran-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16O4S/c1-14-9-10-27-21(14)12-20-22(24)17-8-7-16(11-19(17)26-20)25-13-18(23)15-5-3-2-4-6-15/h2-12H,13H2,1H3/b20-12- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYVNTTBOBVPMDM-NDENLUEZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)OCC(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC=C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OCC(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














